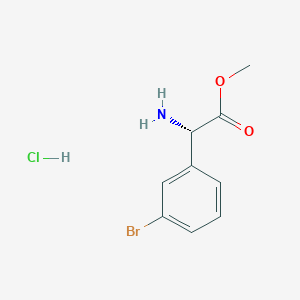
methyl 2-(aminooxy)propanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(aminooxy)propanoate hydrochloride is a chemical compound with the molecular formula C4H10ClNO3 . It has a molecular weight of 155.58 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H9NO3.ClH/c1-3(8-5)4(6)7-2;/h3H,5H2,1-2H3;1H/t3-;/m1./s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Wirkmechanismus
Methyl 2-(aminooxy)propanoate hydrochloride acts as a nucleophilic reagent in organic synthesis. It reacts with electrophiles such as carbonyl compounds, halides, and nitriles to form amines, amides, and azo compounds. It is also used as a catalyst in the synthesis of polymers.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects. It is not known to be toxic and is safe to use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using methyl 2-(aminooxy)propanoate hydrochloride 2-(aminooxy)propanoate hydrochloride in laboratory experiments include its low cost, ease of use, and availability. It is also relatively safe to use in laboratory experiments. The main limitation of using this compound 2-(aminooxy)propanoate hydrochloride is that it is not very soluble in organic solvents.
Zukünftige Richtungen
For the use of methyl 2-(aminooxy)propanoate hydrochloride 2-(aminooxy)propanoate hydrochloride 2-(aminooxy)propanoate hydrochloride include its use in the synthesis of peptide-based drugs, in the synthesis of peptide nucleic acids, and in the synthesis of polymers. It could also be used as a catalyst in the synthesis of other compounds. Additionally, further research could be done to investigate the potential applications of this compound 2-(aminooxy)propanoate hydrochloride 2-(aminooxy)propanoate hydrochloride in the synthesis of other compounds.
Synthesemethoden
Methyl 2-(aminooxy)propanoate hydrochloride can be synthesized by reacting 2-aminooxypropanoic acid with hydrochloric acid. The reaction is carried out in an aqueous medium at a temperature of 80-90°C. The reaction is complete in about 1 hour and yields this compound 2-(aminooxy)propanoate hydrochloride as the product.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(aminooxy)propanoate hydrochloride is used in a variety of scientific research applications. It is used in the synthesis of a variety of compounds, including amines, amides, and azo compounds. It is also used as a catalyst in the synthesis of polymers. It is also used in the synthesis of peptide nucleic acids and in the synthesis of peptide-based drugs.
Safety and Hazards
This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation . Precautionary measures include avoiding breathing dust, mist, gas, or vapors, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(aminooxy)propanoate hydrochloride involves the reaction of methyl acrylate with hydroxylamine hydrochloride to form methyl 2-(hydroxyamino)propanoate, which is then reacted with sodium nitrite and hydrochloric acid to form methyl 2-(aminooxy)propanoate hydrochloride.", "Starting Materials": [ "Methyl acrylate", "Hydroxylamine hydrochloride", "Sodium nitrite", "Hydrochloric acid" ], "Reaction": [ "Step 1: Methyl acrylate is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to form methyl 2-(hydroxyamino)propanoate.", "Step 2: Methyl 2-(hydroxyamino)propanoate is then reacted with sodium nitrite and hydrochloric acid to form methyl 2-(aminooxy)propanoate hydrochloride.", "Step 3: The product is then purified by recrystallization from a suitable solvent such as ethanol or methanol." ] } | |
CAS-Nummer |
13748-82-8 |
Molekularformel |
C4H10ClNO3 |
Molekulargewicht |
155.6 |
Reinheit |
93 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




